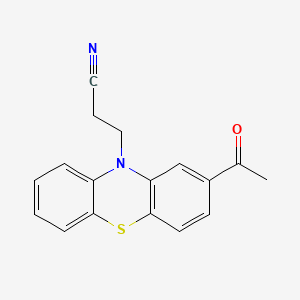![molecular formula C12H16N2O B569478 3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline CAS No. 1401462-24-5](/img/structure/B569478.png)
3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline is a complex organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This compound features a bicyclic structure that includes an oxygen and nitrogen atom, making it a member of the azabicyclo family. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . This method often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as zinc bromide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a biochemical tool for studying various biological processes . In medicine, it is explored for its potential therapeutic properties, particularly in the development of new drugs . Additionally, it finds applications in the industry as an intermediate in the synthesis of agrochemicals and dyestuffs .
Mecanismo De Acción
The mechanism of action of 3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane and its derivatives . These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of aniline and azabicyclo moieties, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
3-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-9-2-1-3-10(6-9)14-7-11-4-5-12(8-14)15-11/h1-3,6,11-12H,4-5,7-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUPAQIKIGRKAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C3=CC=CC(=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![VERAPAMIL RELATED COMPOUND D (50 MG) (5,5'-[[2-(3,4)DIMETHOXYPHENYL)ETHYL]IMINO]BIS[2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENI-TRILE] HYDROCHLORIDE)](/img/structure/B569396.png)
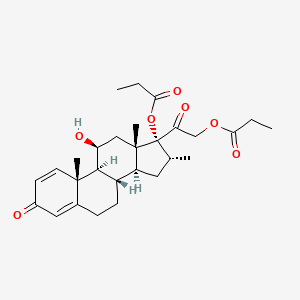
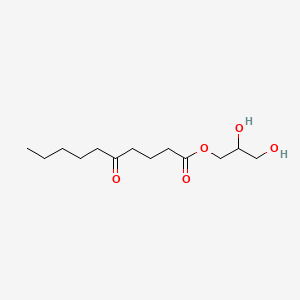
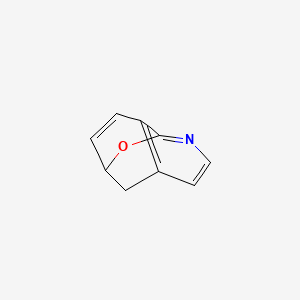
![2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B569401.png)
![L-Alanine, N-methyl-N-[(methylamino)carbonyl]- (9CI)](/img/new.no-structure.jpg)


![1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride](/img/structure/B569407.png)
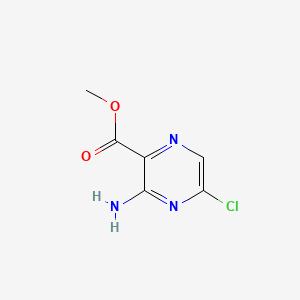

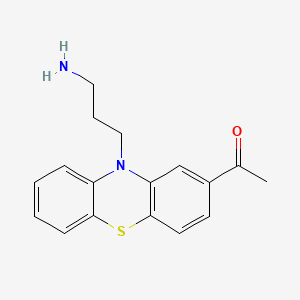
![(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B569413.png)
